molecular formula C8H14O3 B1296732 1,4-Dioxaspiro[4.5]decan-8-ol CAS No. 22428-87-1

1,4-Dioxaspiro[4.5]decan-8-ol

Cat. No. B1296732
CAS RN: 22428-87-1
M. Wt: 158.19 g/mol
InChI Key: HKQTYQDNCKMNHZ-UHFFFAOYSA-N
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Patent
US04466977

Procedure details

A mixture of 4hydroxycyclohexanone (228 g, 2.0 mol) ethylene glycol (124 g, 2.0 mol) and p-toluenesulfonic acid monohydrate (0.89 g) in 2.0 l of benzene was stirred at reflux in a 3-l, three-necked, round-bottomed flask equipped with a Dean-Stark trap. The mixture was refluxed until the required amount of water had been removed. Solvent was removed by distillation and the residue was fractionally distilled at 85°-88.5° C. (0.08 mm Hg.) to give 247.8 g of the sub-titled intermediate. (78%), Lit bp 90°-95° C. (0.2 mm Hg.). (M. K. Batuev, et al., Ixvest. Akad. Nauk S.S.S.R., Otdel, Khim Nauk, 1960, 538-549.) IR, OH (3420), C--O (1105, 1035, 920); Mass Spectrum, m/e 158 (M+).
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
3-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[OH2:9].[C:10]1([CH3:20])C=CC(S(O)(=O)=O)=CC=1.O>C1C=CC=CC=1>[OH:8][CH:5]1[CH2:6][CH2:7][C:2]2([O:9][CH2:10][CH2:20][O:1]2)[CH2:3][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
228 g
Type
reactant
Smiles
OC1CCC(CC1)=O
Name
Quantity
0.89 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
2 L
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
3-l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-necked, round-bottomed flask equipped with a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
had been removed
CUSTOM
Type
CUSTOM
Details
Solvent was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was fractionally distilled at 85°-88.5° C. (0.08 mm Hg.)

Outcomes

Product
Name
Type
product
Smiles
OC1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 247.8 g
YIELD: CALCULATEDPERCENTYIELD 33478.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.